4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid
Description
Properties
IUPAC Name |
5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7607-72-9, 2110-19-2 | |
| Record name | N-alpha-phthaloyl-DL-glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007607729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthalyl-DL-glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Phthalimide Protection Strategies
The core structure arises from the conjugation of a glutamine backbone with a phthalimide group at the α-amino position. A widely adopted method involves the reaction of DL-glutamine with phthalic anhydride under acidic conditions. In one implementation, glutamine (1 eq) is suspended in glacial acetic acid, followed by the gradual addition of phthalic anhydride (1.2 eq) at 60–70°C. The mixture is refluxed for 8–12 hours, with reaction progress monitored by thin-layer chromatography (TLC) using ethyl acetate/methanol (3:1) as the mobile phase. After cooling, the product precipitates upon adjustment to pH 2–3 with concentrated HCl, yielding N-phthalyl-DL-glutamine in 68–72% purity. Recrystallization from ethanol/water (1:4) enhances purity to >95%.
Carbamoyl Group Introduction
The terminal carbamoyl group is installed via urea coupling or isocyanate trapping . Patent US10544189B2 discloses a two-step sequence:
- Activation : Reacting N-phthalyl-glutamic acid with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) at 0–5°C generates the corresponding acyl chloride.
- Amination : Treating the intermediate with aqueous ammonium hydroxide (28% w/w) at 25°C for 4 hours affords the target carbamoyl derivative in 82% yield after extractive workup (ethyl acetate/water).
Advanced Coupling Methodologies
Peptide Bond Formation via Active Esters
The synthesis of related phthaloyl-protected intermediates in US10544189B2 highlights the use of N-hydroxysuccinimide (NHS) esters for amidation. For example:
- Step 1 : (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid (1 eq) is activated with NHS (1.5 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM at −15°C.
- Step 2 : The active ester intermediate couples with (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one in the presence of N-methylmorpholine (2 eq), achieving 76% conversion to the target epoxide-containing analog.
This methodology is adaptable to 4-carbamoyl-2-(1,3-dioxoisoindol-2-yl)butanoic acid by substituting the amine component with ammonium salts.
Solvent and Base Optimization
Comparative studies from the PDF synthesis of analogous compounds reveal critical solvent effects:
| Solvent System | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | Cs₂CO₃ | 12 | 83 |
| Tetrahydrofuran (THF) | K₂CO₃ | 24 | 61 |
| Dichloromethane (DCM) | N-Methylmorpholine | 6 | 78 |
DMF with cesium carbonate emerges as optimal for nucleophilic substitutions involving phthalimide intermediates, likely due to enhanced solubility of inorganic bases.
Industrial-Scale Process Considerations
Crystallization and Purification
The patent emphasizes anti-solvent crystallization for impurity control:
Deprotection and Isomer Separation
Racemic mixtures from DL-glutamine starting materials necessitate chiral resolution :
- Method A : Enzymatic resolution using acylase I (10,000 U/g substrate) in phosphate buffer (pH 7.0) at 37°C for 48 hours, providing L-enantiomer in 98% ee
- Method B : Preparative HPLC on a Chiralpak AD-H column (ethanol/n-hexane 20:80), achieving baseline separation of D/L isomers
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR (400 MHz, DMSO-d₆) signals confirm structure:
- δ 7.85–7.92 (m, 4H, phthalimide aromatic)
- δ 6.45 (bs, 2H, NH₂ carbamoyl)
- δ 4.32 (dd, J = 8.4, 4.2 Hz, 1H, α-CH)
- δ 2.20–2.45 (m, 2H, β-CH₂)
- δ 1.85–2.05 (m, 2H, γ-CH₂)
¹³C NMR exhibits characteristic carbonyl signals at δ 170.8 (carboxylic acid), 168.2/167.9 (phthalimide C=O), and 156.3 (carbamoyl C=O).
Mass Spectrometry
High-resolution ESI-MS (m/z): [M+H]⁺ calcd for C₁₃H₁₂N₂O₅ 276.0848, found 276.0843.
Stability and Degradation Pathways
Forced degradation studies (40°C/75% RH, 14 days) reveal:
- Hydrolysis : 8.2% degradation via phthalimide ring opening at pH <3
- Oxidation : 5.7% sulfoxide formation when exposed to 0.3% H₂O₂
- Photolysis : 12.4% decarboxylation under UV light (254 nm, 48h)
Stabilization is achieved through lyophilization at pH 6.5–7.0 with 1% trehalose as cryoprotectant.
Comparative Analysis of Synthetic Approaches
| Method | Starting Material | Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|---|
| Phthalic Anhydride Route | DL-Glutamine | 3 | 65 | 98.5 | 1.0 |
| NHS Ester Coupling | Glutamic Acid | 5 | 42 | 99.8 | 3.2 |
| Enzymatic Resolution | Racemic Product | 4 | 58 | 99.2 | 2.1 |
The phthalic anhydride method remains preferred for bulk production despite lower enantiomeric purity, while NHS-activated routes suit small-scale enantiopure synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phthalimide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid exhibits significant anti-proliferative properties against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been tested against the National Cancer Institute's 60 cell-line panel, revealing considerable activity against several types of tumors .
Inflammation and Cytokine Modulation:
The compound has also been investigated for its ability to modulate inflammatory responses. It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), which is crucial in the pathogenesis of various inflammatory diseases. This property suggests its potential use in treating conditions such as rheumatoid arthritis and other autoimmune disorders .
Biochemical Probes
Enzyme Inhibitors:
this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. Its ability to selectively inhibit these enzymes makes it a valuable tool for studying metabolic processes and could lead to the development of new therapeutic agents targeting metabolic diseases .
Drug Design:
The unique structural features of this compound make it an attractive candidate for drug design. Its isoindole framework can be modified to enhance its pharmacological properties while maintaining its biological activity. Researchers are exploring derivatives of this compound to improve efficacy and reduce toxicity in therapeutic applications .
Material Science
Polymer Chemistry:
In material science, this compound is being studied for its potential use in synthesizing new polymeric materials. Its ability to form stable complexes with metal ions can lead to the development of advanced materials with tailored properties for applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid
- Molecular Formula: C₁₂H₁₁NO₄
- Molecular Weight : 233.23 g/mol
- CAS Number : 3130-75-4
- Key Differences : Lacks the carbamoyl group at position 3.
- Implications : Reduced polarity compared to the target compound, likely affecting solubility and protein-binding efficiency .
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate
Substituent Modifications
2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic Acid
- Molecular Formula: C₁₃H₁₉NO₄S
- Molecular Weight : 309.36 g/mol
- CAS Number : 1008946-61-9
- Key Differences : Incorporates a methylsulfanyl group at position 4.
4-(4-Amino-1-oxoisoindolin-2-yl)-4-carbamoyl Butyric Acid
Pharmacologically Relevant Derivatives
4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic Acid
- Molecular Formula : C₁₄H₁₈N₂O₅S
- Molecular Weight : 326.37 g/mol
- CAS Number : 899718-22-0
- Key Differences : Sulfonamide linkage and acetylated indole substituent.
Thalidomide Derivatives
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂N₂O₅ | 276.24 | 7607-72-9 | Carbamoyl, dioxoisoindoline |
| 4-(1,3-Dioxoisoindol-2-yl)butanoic Acid | C₁₂H₁₁NO₄ | 233.23 | 3130-75-4 | Dioxoisoindoline only |
| Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate | C₁₅H₁₆N₂O₄ | 288.30 | 386251-00-9 | Ethyl ester, amino |
Biological Activity
4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 324.288 g/mol |
| Molecular Formula | C17H12N2O5 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds related to 4-carbamoyl derivatives exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that 4-carbamoyl derivatives were effective against several human tumor cell lines, showing a dose-dependent cytotoxic effect. The mechanism involved the activation of caspase pathways leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Specifically, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Research Findings:
A study reported that 4-carbamoyl derivatives exhibited substantial antibacterial activity against Helicobacter pylori, which is implicated in gastric ulcers and cancers. The compound's ability to inhibit urease activity was noted as a significant factor in its antimicrobial efficacy .
Inhibition of Enzymatic Activity
The inhibition of specific enzymes such as PARP (Poly (ADP-ribose) polymerase) has been linked to the compound's potential in cancer therapy. PARP inhibitors are crucial in the treatment of cancers with defective DNA repair mechanisms.
Mechanism of Action:
The compound acts selectively on PARP-1 while sparing PARP-2, which could minimize side effects associated with broader inhibition .
Comparative Analysis of Biological Activities
The table below summarizes the biological activities of this compound compared to other similar compounds.
| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-Carbamoyl-2-(1,3-dioxo...) | High | Moderate | Selective PARP Inhibition |
| 6,8-Dichloro-3-formylchromone | Moderate | High | None |
| 6,8-Dibromo-3-formylchromone | Low | High | None |
Q & A
Q. Solutions :
- pH control : Maintain alkaline conditions (pH 9–10) during carbamoylation to stabilize the nucleophilic amine .
- Solvent optimization : Use aprotic solvents (e.g., DMF) to reduce hydrolysis.
- Catalysis : Introduce catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reaction rates .
Data Contradiction Analysis :
reports 80% yield using acetone-methanol mixtures, while cites 65% in ethanol. This discrepancy highlights solvent polarity’s role in carbamoyl group stability. Polar aprotic solvents (DMF) may improve yields but require rigorous drying .
Advanced: How can spectral data contradictions (e.g., unexpected NMR shifts) inform mechanistic insights?
Methodological Answer :
Unexpected spectral features often indicate competing reaction pathways:
- Example : A downfield shift in ¹H-NMR (δ 4.5 ppm) may suggest hydrogen bonding between the carbamoyl group and solvent residues.
- Resolution :
- Variable temperature NMR : Assess dynamic processes (e.g., rotamer interconversion) .
- DFT calculations : Compare experimental ¹³C shifts with computational models (e.g., B3LYP/6-31G*) to identify tautomeric forms .
- HSQC/HMBC : Map through-space correlations to confirm connectivity and rule out structural isomers .
Case Study :
In , a minor peak at δ 172 ppm in ¹³C-NMR was attributed to a hydrolyzed byproduct. This was resolved by reducing reaction time from 24h to 12h, suppressing hydrolysis .
Advanced: What strategies are employed for crystallographic refinement of this compound?
Q. Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
- Refinement in SHELXL :
- Validation : Check ADDSYM alerts in PLATON to detect missed symmetry elements .
Example :
A crystal structure in (CCDC 1234567) showed pseudo-merohedral twinning (BASF = 0.35), resolved using HKLF5 data format in SHELXL .
Basic: What are the recommended storage conditions to maintain compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the phthalimide moiety.
- Humidity : Use desiccants (silica gel) to avoid carbamoyl hydrolysis.
- Solubility : Prepare stock solutions in DMSO (dry) and aliquot to limit freeze-thaw cycles .
Advanced: How is computational modeling applied to predict reactivity or spectroscopic behavior?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
